N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide - 331653-56-6

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

Catalog Number: EVT-3121962
CAS Number: 331653-56-6
Molecular Formula: C15H12N4O3
Molecular Weight: 296.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzimidazole derivatives represent a significant class of heterocyclic compounds characterized by a benzene ring fused to an imidazole ring. These compounds exhibit a broad spectrum of biological activities and play a crucial role in medicinal chemistry. []

Synthesis Analysis

While the synthesis of the specific compound "N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide" was not identified in the provided literature, the synthesis of similar benzimidazole derivatives often involves reacting substituted benzimidazoles with appropriate carboxylic acid derivatives (like acid chlorides) or utilizing multi-step synthetic approaches. [, , ] For example, N-substituted benzimidazole derivatives have been synthesized by reacting 2-aminobenzimidazole intermediates with various reagents. [, ]

Molecular Structure Analysis

Benzimidazoles, including the target compound and its analogs, derive their activity from the unique spatial arrangement of their molecular structure. The presence of the benzene and imidazole rings, along with potential substituents, provides sites for hydrogen bonding and other intermolecular interactions, influencing their binding affinity to various biological targets. [, , , , , ]

Chemical Reactions Analysis

The reactivity of "N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide" can be inferred from the reactions of similar benzimidazole derivatives. These reactions commonly involve modifications of the substituents on either the benzene or the imidazole ring. For example, alkylation, acylation, and condensation reactions are frequently employed to introduce desired functionalities. [, ]

Mechanism of Action

While the specific mechanism of action for "N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide" is unknown, benzimidazole derivatives are known to interact with a diverse range of biological targets. These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the inhibition or modulation of enzymatic activity, receptor binding, or other cellular processes. [, , ] For example, some benzimidazole derivatives exhibit anti-inflammatory activity by attenuating the expression of proinflammatory mediators. []

Applications
  • Antimicrobial Agents: Many benzimidazole derivatives display potent antibacterial and antifungal activities. [, ] Some have shown promising results against drug-resistant bacterial strains. [, ]
  • Anti-inflammatory Agents: Certain benzimidazole derivatives can attenuate the expression of pro-inflammatory mediators, suggesting potential applications in treating inflammatory conditions. []
  • Anticancer Agents: Research indicates that some benzimidazole derivatives possess anticancer activity, highlighting their potential as chemotherapeutic agents. [, ] For example, methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate exhibits potent cytotoxicity against various cancer cell lines. []
  • Antihistaminic Agents: Specific benzimidazole derivatives have shown potent antihistaminic activity in both in vitro and in vivo studies, suggesting their potential use in treating allergies. [, ]
  • Dopants in Organic Semiconductors: 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H), a benzimidazole derivative, is a widely used dopant for enhancing the conductivity of n-type organic semiconductors. []

(4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones (IIIa3 to IIIe3)

  • Compound Description: This series of compounds incorporates a benzimidazole group alongside a pyrazolone ring system. They were synthesized and evaluated for their antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, CNS depressant, ulcerogenic, and anthelmintic properties. []
  • Relevance: These compounds share the benzimidazole core structure with N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide. The presence of the 2-ylmethyl substituent on the benzimidazole ring further strengthens their structural similarity. Both compound classes showcase the versatility of the benzimidazole scaffold in medicinal chemistry for developing diverse pharmacological agents. []
  • Compound Description: This study focused on synthesizing thieno[2,3-d]pyrimidine derivatives containing a benzimidazole moiety at the 6-position. These compounds were designed to target the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD), both potential targets for novel antibiotics. The research highlighted 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide as a potent antimicrobial agent with strong binding affinity to TrmD. []
  • Relevance: Both N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide and these thieno[2,3-d]pyrimidine derivatives share the 1H-benzimidazol-2-yl structural motif. This highlights the significance of this particular benzimidazole substitution pattern in exploring various heterocyclic frameworks for potential antimicrobial drug development. []

Tris(1H-benzimidazol-2-ylmethyl)amine (ntb)

  • Compound Description: Tris(1H-benzimidazol-2-ylmethyl)amine (ntb) is a tripodal ligand frequently used in coordination chemistry. It forms complexes with various metal ions, including copper(II) [, , ] and lanthanides. [] The copper(II) complex, 2·C5H4N2O3·H2O, exhibits a distorted trigonal-bipyramidal coordination geometry. [] Ntb also forms adducts with solvents like water, methanol, and acetonitrile. []
  • Relevance: Tris(1H-benzimidazol-2-ylmethyl)amine shares the 1H-benzimidazol-2-ylmethyl structural motif with N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide, highlighting the significance of this benzimidazole substitution pattern in different chemical contexts. [, , , ]

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)

  • Compound Description: These benzimidazole derivatives were investigated for their potential in attenuating morphine-induced paradoxical pain. The study revealed that both B1 and B8 could reduce morphine-induced thermal hyperalgesia and mechanical allodynia while also decreasing the expression of the pro-inflammatory cytokine TNF-α in the spinal cord of mice. []
  • Relevance: The structural similarity between N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1), N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) and N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide lies in the 1H-Benzimidazol-2-ylmethyl moiety. This shared structural element suggests that these compounds might exhibit comparable binding affinities to biological targets. []

4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H)

  • Relevance: Although structurally distinct from N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide at the benzimidazole substituents, DMBI-H shares the core benzimidazole structure. This underscores the importance of the benzimidazole moiety in various applications, including medicinal chemistry and materials science. []

(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-((1-(4-vinylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)methanamine-κ4N,N′,N″,N‴)tris(nitrato-kO,O′)-erbium(III) (C29H27ErN8O9)

  • Compound Description: This complex features a complex structure containing a 1H-benzo[d]imidazol-2-yl moiety coordinated to an erbium (III) ion. []
  • Relevance: Although structurally complex, this compound contains the 1H-benzimidazol-2-yl motif, emphasizing the wide-ranging applications of benzimidazole derivatives. []

(1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione

  • Compound Description: This compound incorporates a benzimidazole group along with a thiomorpholine ring system. []
  • Relevance: This compound shares the benzimidazole core structure with N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide. The presence of the 2-yl substituent on the benzimidazole ring, although different in nature, reinforces the structural similarity between the two compounds. This comparison suggests that exploring diverse substituents at the 2-position of the benzimidazole core could be a viable strategy for discovering novel compounds with potentially useful properties. []

(Salicylato)[tris(1-methyl-1H-benzimidazol-2-ylmethyl)amine]copper(II) perchlorate dimethylformamide disolvate

  • Compound Description: This complex contains a copper(II) ion coordinated to a tris(1-methyl-1H-benzimidazol-2-ylmethyl)amine ligand and a salicylate ligand. The copper ion adopts a distorted square-pyramidal geometry. []
  • Relevance: Similar to N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide, this complex incorporates a benzimidazole ring system, highlighting the prevalence of benzimidazole derivatives in coordinating metal ions. []

6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines

  • Compound Description: This study describes the synthesis of a series of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines as potential TrmD inhibitors. These compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria and Candida albicans. []
  • Relevance: Similar to the thieno[2,3-d]pyrimidine derivatives mentioned earlier, these compounds also feature the 1H-benzimidazol-2-yl group, further supporting the potential of this specific benzimidazole substitution pattern in developing novel antimicrobial agents. []

1,4-Bis(1H-benzimidazol-2-ylmeth­yl)-1,4,7-triazacyclononane 4.5-hydrate

  • Compound Description: This compound features two benzimidazole groups linked by a triazacyclononane moiety. []
  • Relevance: This compound shares the 1H-benzimidazol-2-ylmethyl structural motif with N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide, indicating the versatility of this fragment in constructing diverse molecular architectures. []
  • Compound Description: This complex contains a copper(II) ion coordinated to a tris(1-methyl-1H-benzimidazol-2-ylmethyl)amine ligand and a 2-methacrylate ligand. []
  • Relevance: The presence of a benzimidazole ring system in both this complex and N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide underscores the significance of this heterocycle in various chemical contexts, including coordination chemistry. []

Bis[N,N-bis(1-allyl-1H-benzimidazol-2-ylmethyl-κN3)benzylamine-κN]cadmium dipicrate

  • Compound Description: This complex features a cadmium(II) ion coordinated by two bis(1-allylbenzimidazol-2-ylmethyl)benzylamine ligands. []
  • Relevance: This compound shares the 1H-benzimidazol-2-ylmethyl structural element with N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide. This shared motif suggests that modifying the substituents on the benzimidazole and exploring various metal complexes could be an interesting avenue for developing new compounds with diverse applications. []

13. 4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one* Compound Description: This compound incorporates a benzimidazole group connected to a benzothiazine ring system. []* Relevance: This compound shares the benzimidazole core structure and the 2-ylmethyl substitution pattern with N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide. The presence of a different fused heterocyclic ring system (benzothiazine vs. benzene) provides an opportunity to compare their respective properties and potential biological activities. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives

  • Compound Description: This study focused on synthesizing and evaluating the anti-inflammatory activity of N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives. []
  • Relevance: This series of compounds shares the 1H-benzimidazol-2-yl moiety with N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide, suggesting a potential for exploring anti-inflammatory properties within this structural class. []

[(1H-Benzimidazol-2-ylmethyl)iminodimethylene]diphosphonic acid dihydrate

  • Compound Description: This compound contains a benzimidazole group connected to two phosphonic acid groups via an N(CH2-)3 linker. []
  • Relevance: Despite the different substituents on the benzimidazole ring, the presence of the 1H-benzimidazol-2-ylmethyl moiety in both [(1H-Benzimidazol-2-ylmethyl)iminodimethylene]diphosphonic acid dihydrate and N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide suggests that exploring the properties of compounds with this specific substitution pattern could be of interest. []
  • Compound Description: This complex features an iron(III) ion coordinated to a tris(1H-benzimidazol-2-ylmethyl)amine ligand and two chloride ions. []
  • Relevance: This complex showcases the ability of the tris(1H-benzimidazol-2-ylmethyl)amine ligand, which shares the 1H-benzimidazol-2-ylmethyl structural motif with N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide, to coordinate with a variety of metal ions. []

[Bis(1H‐benzimidazol‐2‐ylmethyl)amine‐κ3N,N′,N′′]dichlorido(methanol)manganese(II)

  • Compound Description: This complex features a manganese(II) ion coordinated to a bis(1H‐benzimidazol‐2‐ylmethyl)amine ligand, two chloride ions, and a methanol molecule. []
  • Relevance: Similar to N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide, this complex incorporates a 1H-benzimidazol-2-ylmethyl unit, indicating the potential of this structural motif in coordinating metal ions. []

2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline complexes with Co(II)

  • Compound Description: These complexes feature a 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline ligand coordinated to a cobalt(II) ion. []
  • Relevance: Although structurally different from N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide due to the presence of quinolone and pyridine rings, these complexes still highlight the 1H-benzimidazol-2-yl substitution pattern and its coordination chemistry. []

1H-Benzimidazol-2-ylmethyl phenyl ether

  • Compound Description: This compound features a benzimidazole ring directly linked to a phenyl ring via an ether linkage. []
  • Relevance: This compound, like N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide, demonstrates the presence of the 1H-benzimidazol-2-ylmethyl motif, emphasizing the versatility of this group in various chemical structures. []

20. 1-(1H-Benzimidazol-2-yl)-N- (tetrahydrofuran-2-ylmethyl)methanamine copper(II) complex* Compound Description: This compound features a copper(II) complex with 1-(1H-Benzimidazol-2-yl)-N- (tetrahydrofuran-2-ylmethyl)methanamine as the ligand. The complex showed higher antimicrobial activity compared to the free ligand. [] * Relevance: This compound shares the 1H-Benzimidazol-2-ylmethyl structural motif with N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide. The presence of a tetrahydrofuran ring in the former and a benzamide group in the latter highlights the structural diversity possible while maintaining the core benzimidazole unit. []

Methyl N‐[5‐(3′‐halobenzoyl)‐1H‐benzimidazol‐2‐yl]carbamate

  • Compound Description: This class of compounds, including methyl N‐[5‐(3′‐[131I]iodobenzoyl)‐1H‐benzimidazol‐2‐yl]carbamate (1) and methyl N‐[5‐(3′‐[125I]iodobenzoyl)‐1H‐benzimidazol‐2‐yl]carbamate (2), target microtubules and are under investigation as potential anticancer theranostics. They have demonstrated promising antiproliferative and radiotoxic effects in various cancer cell lines. [125I]-labeled derivative 2 showed good brain uptake after oral administration in mice, and the [131I]-labeled derivative 1 exhibited significant tumor growth delay in a glioblastoma mouse model. [, , ]
  • Relevance: The structural similarity between methyl N‐[5‐(3′‐halobenzoyl)‐1H‐benzimidazol‐2‐yl]carbamate and N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide lies in the presence of the benzimidazole ring system, specifically the 1H-benzimidazol-2-yl moiety. This shared structural feature suggests that both compound classes might interact with similar biological targets, although their specific mechanisms of action may differ. [, , ]
  • Compound Description: This research investigated the synthesis and characterization of Co(II), Ni(II), and Cu(II) complexes using N’-(1H benzimidazol-1-ylmethyl) Pyridine-4-Carbohydrazide as the ligand. These complexes showed promising antioxidant and antimicrobial activities. []
  • Relevance: The presence of the benzimidazole moiety, specifically the 1H-benzimidazol-1-ylmethyl group, in both these complexes and the target compound, N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide, highlights the versatility of benzimidazole derivatives in coordinating with various metal ions to form complexes with potentially beneficial biological properties. []

23. N-(4-(BENZIMIDAZOLE-2-YL) PHENYL) SULFONAMIDES and N'-(1H- BENZIMIDAZOL-2-YL) PHENYL HYDRAZIDO SULFONAMIDE BENZIMIDAZOLE DERIVATIVES* Compound Description: These benzimidazole derivatives, particularly N-(4-(benzimidazole-2-yl)phenyl) sulfonamides and N'-(1H-benzimidazol-2-yl)phenyl hydrazido sulfonamides, were synthesized and evaluated for their antimicrobial and antioxidant activities. Docking studies indicated their potential as Acetyl-CoA carboxylase (ACCase) inhibitors. [] * Relevance: Both these compound classes and N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide contain the 1H-benzimidazol-2-yl motif, suggesting that exploring the biological activities of molecules with this specific substitution pattern on the benzimidazole ring might be worthwhile. []

Properties

CAS Number

331653-56-6

Product Name

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

Molecular Formula

C15H12N4O3

Molecular Weight

296.286

InChI

InChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18)

InChI Key

GFAUQDNFBMSGJA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.